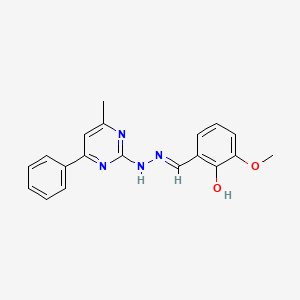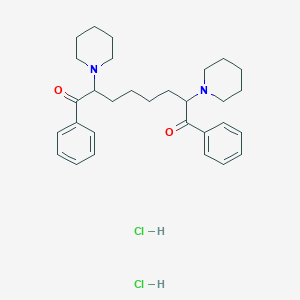![molecular formula C14H14N4O5 B6127234 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6127234.png)
4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, also known as NBPB, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective antagonist of the G protein-coupled receptor GPR35, which is expressed in various tissues and plays a role in a range of physiological processes.
作用機序
The mechanism of action of 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its ability to bind to the GPR35 receptor and block its activation by endogenous ligands. This leads to a decrease in downstream signaling pathways, which can affect a range of physiological processes.
Biochemical and Physiological Effects:
4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can inhibit the production of inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory effects. Additionally, 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been shown to inhibit the growth of certain cancer cell lines, indicating that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is its potency and selectivity as a GPR35 antagonist. This makes it a valuable tool for studying the function of this receptor in various physiological processes. However, there are also some limitations to its use in lab experiments. For example, 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid may have off-target effects on other receptors, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid. One area of interest is in the development of more potent and selective GPR35 antagonists. Additionally, further studies are needed to fully understand the role of GPR35 in various physiological processes, and to determine whether targeting this receptor with 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid or other compounds could have therapeutic potential for a range of diseases. Finally, there is also potential for the use of 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid in the development of new imaging agents for various applications, such as cancer diagnosis and treatment monitoring.
合成法
The synthesis of 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves several steps. First, 2-nitrobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminopyrazole in the presence of triethylamine to give the intermediate product. Finally, this intermediate is reacted with 4-bromobutyric acid in the presence of diisopropylethylamine to yield 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid.
科学的研究の応用
4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been used in a variety of scientific research applications. One of the main applications is in the study of the GPR35 receptor. This receptor is involved in a range of physiological processes, including immune function, inflammation, and pain perception. 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been shown to be a potent and selective antagonist of this receptor, making it a valuable tool for studying its function.
特性
IUPAC Name |
4-[4-[(2-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c19-13(20)6-3-7-17-9-10(8-15-17)16-14(21)11-4-1-2-5-12(11)18(22)23/h1-2,4-5,8-9H,3,6-7H2,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODOBAFOMBBGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)

![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)

![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6127163.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6127169.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6127179.png)
![N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6127180.png)
![2-[1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127184.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(4-methoxyphenyl)acetamide trifluoroacetate](/img/structure/B6127185.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6127207.png)
![4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6127215.png)
![2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine](/img/structure/B6127223.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6127228.png)